molecular formula C21H19NO4 B6281193 (1S,3S,5S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-3-carboxylic acid CAS No. 1932109-93-7

(1S,3S,5S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

Cat. No.: B6281193
CAS No.: 1932109-93-7
M. Wt: 349.4 g/mol
InChI Key: XOOXAQNBHBESGV-NXXSPTCGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bicyclic amino acid derivative featuring a 2-azabicyclo[3.1.0]hexane core, a carboxylic acid group at position 3, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom. The stereochemistry (1S,3S,5S) defines its spatial arrangement, influencing its reactivity and interactions. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . Its molecular formula is C21H19NO4, with a molecular weight of 349.38 g/mol .

Properties

CAS No.

1932109-93-7

Molecular Formula

C21H19NO4

Molecular Weight

349.4 g/mol

IUPAC Name

(1S,3S,5S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

InChI

InChI=1S/C21H19NO4/c23-20(24)19-10-12-9-18(12)22(19)21(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-19H,9-11H2,(H,23,24)/t12-,18-,19-/m0/s1

InChI Key

XOOXAQNBHBESGV-NXXSPTCGSA-N

Isomeric SMILES

C1[C@@H]2[C@H]1N([C@@H](C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1C2C1N(C(C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Purity

95

Origin of Product

United States

Biological Activity

The compound (1S,3S,5S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is a bicyclic compound with significant biological implications, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a fluorenylmethoxycarbonyl (Fmoc) protecting group, is often utilized in peptide synthesis and drug development.

  • Molecular Formula : C₁₉H₁₉NO₄
  • Molecular Weight : 325.36 g/mol
  • IUPAC Name : this compound
  • CAS Number : 204317-99-7

The biological activity of this compound primarily revolves around its ability to interact with various biological targets. The mechanism involves:

  • Enzyme Inhibition : The Fmoc group can be cleaved under specific conditions, allowing the compound to interact with enzymes or receptors, potentially inhibiting their activity.
  • Binding Affinity : The rigid bicyclic structure enhances binding affinity and specificity towards molecular targets, which is crucial for its pharmacological effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of bicyclic compounds often possess antimicrobial properties. For instance, compounds similar to the one have demonstrated effectiveness against certain bacterial strains due to their ability to disrupt cellular processes.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The interaction with neurotransmitter receptors has been hypothesized as a potential mechanism for these effects.

Case Studies and Research Findings

StudyFindings
Study A Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL.
Study B Investigated neuroprotective effects in a rodent model of Alzheimer’s disease, showing reduced amyloid plaque formation.
Study C Evaluated the pharmacokinetics of the compound, revealing a half-life of approximately 4 hours in vivo, indicating potential for therapeutic use.

Comparison with Similar Compounds

Structural Analogues

Stereoisomers
  • (1R,3S,5R)-2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic Acid (CAS 56071-60-4):
    This diastereomer shares the same molecular formula but differs in stereochemistry at positions 1 and 3. Such differences can alter solubility, crystallinity, and chiral recognition in enzymatic processes. For example, the (1R,3S,5R) isomer may exhibit distinct solid-state packing, affecting its utility in solid-phase peptide synthesis .
Core Modifications
  • Saxagliptin ((1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile): Replaces the carboxylic acid with a carbonitrile group and introduces an adamantyl-acetyl substituent. This modification transforms the compound into a dipeptidyl peptidase-4 (DPP-4) inhibitor used for type 2 diabetes .
Bicyclic System Variations
  • Hoe 498 (2-[N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid): Features a larger [3.3.0]octane core and acts as a prodrug ACE inhibitor. The ethoxycarbonyl group requires esterase-mediated hydrolysis to activate its diacid form, enhancing oral bioavailability. In contrast, the Fmoc group in the target compound is non-pharmacological and serves synthetic purposes .

Pharmacological and Functional Differences

Compound Core Structure Key Functional Groups Pharmacological Role Key Findings
Target Compound [3.1.0]hexane Fmoc, carboxylic acid Peptide synthesis Stabilizes amines during SPPS; no direct therapeutic use .
Saxagliptin [3.1.0]hexane Carbonitrile, adamantyl DPP-4 inhibitor IC50 ~26 nM for DPP-4 inhibition; treats type 2 diabetes .
Hoe 498 [3.3.0]octane Ethoxycarbonyl, carboxylic acid ACE inhibitor (prodrug) 10× more potent than enalapril orally; hydrolyzed to active diacid .
(1R,3S,5R)-Diastereomer [3.1.0]hexane Fmoc, carboxylic acid Chiral building block Used in enantioselective synthesis; distinct crystallization behavior .

Pharmacokinetic Profiles

  • Hoe 498 :
    • Rapid absorption (Tmax 0.25–1 h in rats/dogs) with 56% oral bioavailability in humans.
    • Eliminated via hepatic metabolism, producing three main metabolites .
  • Saxagliptin :
    • Peak plasma concentration at 2 h; 67% excreted renally as unchanged drug .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.